molecular formula C24H29NaO8 B12421901 Estrone-d5 beta-D-glucuronide (sodium)

Estrone-d5 beta-D-glucuronide (sodium)

Cat. No.: B12421901
M. Wt: 473.5 g/mol
InChI Key: PBULYLQKWDXDFZ-RPEYACQNSA-M
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Description

Estrone-d5 beta-D-glucuronide (sodium) is a deuterated analog of estrone glucuronide, where five hydrogen atoms are replaced with deuterium. This modification retains the chemical structure of the parent compound but introduces a mass difference critical for analytical applications, particularly as an internal standard in mass spectrometry . The glucuronide moiety is conjugated to the D-ring of estrone, a structural feature that influences its biological activity, transport, and metabolism .

Properties

Molecular Formula

C24H29NaO8

Molecular Weight

473.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i2D2,4D2,14D;

InChI Key

PBULYLQKWDXDFZ-RPEYACQNSA-M

Isomeric SMILES

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)([2H])[2H])([2H])[2H])CCC3=O)C.[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Estrone-d5 can be synthesized through the deuteration of estrone. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon (Pd/C) and is carried out under mild conditions to ensure selective deuteration at specific positions on the estrone molecule .

Industrial Production Methods

Industrial production of estrone-d5 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and consistent deuteration. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions

Estrone-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Analytical Chemistry

Method Development and Validation
Estrone-d5 beta-D-glucuronide is primarily used as a reference standard in analytical methods for the quantification of estrone and its metabolites in biological samples. It plays a crucial role in method validation processes such as:

  • Abbreviated New Drug Application (ANDA) submissions.
  • Quality control (QC) during commercial production of estrone-related pharmaceuticals .

Chromatographic Techniques
The compound is utilized in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure accurate measurement of estrone levels in various biological matrices. Its deuterated form allows for distinct identification during analysis, minimizing interference from endogenous compounds .

Endocrine Research

Hormonal Studies
Estrone-d5 beta-D-glucuronide serves as a valuable tool in studies investigating estrogen metabolism and its effects on hormone receptor activity. It helps researchers understand the pharmacokinetics and dynamics of estrogenic compounds, particularly:

  • The enterohepatic recirculation of estrogens.
  • The role of gut microbiota in reactivating glucuronidated estrogens, which can influence hormone-driven cancers .

Case Study: Estrogen Reactivation
A notable study demonstrated that certain gut microbial enzymes can cleave the glucuronide moiety from estrone-d5 beta-D-glucuronide, reactivating it to its parent compound. This reactivation process plays a critical role in the bioavailability of estrogens, thereby impacting therapeutic outcomes in hormone-sensitive conditions such as breast cancer .

Toxicology and Environmental Science

Endocrine Disruption Studies
Estrone-d5 beta-D-glucuronide is used to evaluate the endocrine-disrupting potential of various environmental contaminants. Its application in high-throughput screening assays helps assess the modulation of estrogen receptors by chemicals like bisphenol A substitutes, providing insights into their potential health risks .

Case Study: Environmental Monitoring
Research involving this compound has highlighted its utility in monitoring environmental samples for estrogenic activity. By analyzing effluents from wastewater treatment plants, scientists can gauge the impact of anthropogenic compounds on aquatic ecosystems and human health.

Clinical Applications

Pharmacokinetic Studies
In clinical settings, estrone-d5 beta-D-glucuronide is employed to study the pharmacokinetics of estrone and its glucuronides in various populations, including those undergoing hormone replacement therapy or treatment for hormone-sensitive cancers .

Case Study: Hormone Receptor-Positive Breast Cancer
A recent study measured serum levels of estradiol and estrone in women receiving aromatase inhibitors for breast cancer treatment. The findings underscored the importance of monitoring glucuronidated forms to better understand treatment efficacy and hormonal balance during therapy .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings/Implications
Analytical ChemistryMethod validation for ANDA submissionsEnsures accuracy in measuring estrone metabolites
Endocrine ResearchStudying estrogen metabolism and gut microbiota interactionsImpacts understanding of hormone-driven cancers
ToxicologyEvaluating endocrine disruptorsHighlights risks associated with environmental contaminants
Clinical ApplicationsPharmacokinetic studies in hormone therapyInforms treatment strategies for hormone-sensitive cancers

Mechanism of Action

Estrone-d5 exerts its effects by mimicking the action of estrone. It binds to estrogen receptors in target tissues such as the uterus, breast, and hypothalamus. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of specific genes. This leads to various physiological effects, including the regulation of the menstrual cycle and maintenance of secondary sexual characteristics .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Hepatotoxicity of Steroid Glucuronides

Compound Cholestatic Potency (Relative to E217G) Effective Dose (ED50, µmol/kg)
Estradiol-17β-D-glucuronide 1.0 (reference) 13.2
Testosterone-17β-D-glucuronide 0.40 20.0
Estriol-16α-D-glucuronide 0.29 31.6
Estriol-3-glucuronide Non-cholestatic N/A

Data derived from .

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